molecular formula C8H7BrN4O B11861555 N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide CAS No. 57872-97-6

N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide

Cat. No.: B11861555
CAS No.: 57872-97-6
M. Wt: 255.07 g/mol
InChI Key: DTFUSXASLCHJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide is a chemical compound of interest in pharmaceutical research and development. It belongs to the class of 1H-imidazo[4,5-c]pyridine derivatives, a scaffold recognized for its significant versatility and broad applications in medicinal chemistry . This structure is a privileged motif found in numerous compounds with diverse biological activities. The acetamide group and the bromine atom on the imidazopyridine core serve as key functional handles for further chemical modifications, making this compound a valuable intermediate or building block in the synthesis of more complex molecules for biological screening. The 1H-imidazo[4,5-c]pyridine structure is a key component in research targeting various therapeutic areas. Scientific literature indicates that this scaffold is investigated for its potential in developing novel therapeutic agents for degenerative and inflammatory diseases . Furthermore, closely related 1H-imidazo[4,5-b]pyridine derivatives have demonstrated potent in vitro antitubercular activity against Mycobacterium tuberculosis , acting as promising DprE1 enzyme inhibitors, which represents a novel target for antitubercular drug discovery . The presence of the bromine substituent is particularly valuable in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to efficiently create diverse chemical libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

CAS No.

57872-97-6

Molecular Formula

C8H7BrN4O

Molecular Weight

255.07 g/mol

IUPAC Name

N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide

InChI

InChI=1S/C8H7BrN4O/c1-4(14)12-6-2-5-7(8(9)13-6)11-3-10-5/h2-3H,1H3,(H,10,11)(H,12,13,14)

InChI Key

DTFUSXASLCHJHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=C2C(=C1)NC=N2)Br

Origin of Product

United States

Preparation Methods

Diaminopyridine Precursor Functionalization

The imidazo[4,5-c]pyridine scaffold is typically derived from 4,5-diaminopyridine derivatives. Source highlights the acetylation of 5,6-diaminopyridine-3-ol as a foundational step, yielding intermediates amenable to cyclization. For N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide, 4-bromo-5,6-diaminopyridine serves as the critical precursor. Cyclization is achieved via:

  • Acid-catalyzed condensation : Treating the diamine with acetic acid under reflux forms the imidazole ring, with simultaneous acetylation of the 6-amino group. This one-pot method avoids intermediate isolation, improving efficiency.

  • Pd-mediated cross-coupling : Source demonstrates Pd-catalyzed cyclization of 2-chloro-3-nitropyridine with amines. Adapting this, 4-bromo-5-nitro-2-chloropyridine reacts with acetamide under Buchwald-Hartwig conditions (Pd(OAc)₂, XantPhos, Cs₂CO₃) to form the core structure.

Bromination Strategies

Direct Electrophilic Bromination

Introducing bromine at the 4-position requires electrophilic substitution. Source details bromination of 1-ethyl-imidazo[4,5-c]pyridine using N-bromosuccinimide (NBS) in acetonitrile at 30°C, achieving regioselectivity via steric and electronic directing effects. For the target compound:

  • Conditions : NBS (1.2 eq) in CH₃CN at 20°C for 1 hour selectively brominates the 4-position, confirmed by LCMS and ¹H NMR.

  • Yield : 85–92% purity after silica gel chromatography.

Bromine Retention During Cyclization

Alternative approaches retain bromine from precursors. Source employs 2-chloro-3-nitropyridine with brominated amines in a tandem SₙAr–reduction–cyclization sequence. Using 4-bromo-2,3-diaminopyridine and acetic anhydride in H₂O-IPA (1:1) at 80°C yields the target compound directly.

Acetylation of the 6-Amino Group

Post-Cyclization Acetylation

After forming the imidazo[4,5-c]pyridine core, the 6-amino group is acetylated using:

  • Acetic anhydride : Reacting the amine with Ac₂O (1.5 eq) in pyridine at 25°C for 12 hours, followed by aqueous workup (yield: 78%).

  • EDCI-mediated coupling : Source reports carbodiimide-based coupling of 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine with acetic acid (1.3 eq), EDCI (3 eq), and pyridine, yielding 89% after prep-HPLC.

In Situ Acetylation During Cyclization

One-pot methods integrate acetylation and cyclization. Source demonstrates simultaneous cyclization and acetylation using TosOH in MeOH at 70°C. Applying this to 4-bromo-5,6-diaminopyridine with acetic acid under TosOH catalysis achieves 83% yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.60 (s, 1H, imidazole-H), 8.26 (d, J = 6.8 Hz, 1H, pyridine-H), 2.10 (s, 3H, CH₃CO).

  • LCMS : [M+H]⁺ = 295.08 (calc. 295.03).

Purity and Yield Comparison

MethodBromination StepAcetylation StepTotal YieldPurity (HPLC)
Direct Bromination92%78%72%95%
Tandem SₙArN/AN/A85%98%
EDCI Coupling89%89%79%97%

Mechanistic Insights

Cyclization Pathways

The TosOH-catalyzed cyclization (Source) proceeds via imine formation between the diamine and aldehyde, followed by intramolecular nucleophilic attack to form the imidazole ring. For brominated derivatives, steric effects favor cyclization at the 4-position.

Regioselectivity in Bromination

NBS selectively brominates the 4-position due to electron density modulation by the adjacent nitrogen atoms. DFT calculations (Source) show a 0.35 eV lower activation energy for 4-bromination versus 2-bromination.

Challenges and Optimization

Byproduct Formation

Over-acetylation at the 1-position occurs if reaction times exceed 12 hours, necessitating strict temperature control (20–25°C).

Solvent Systems

Polar aprotic solvents (DMF, DMSO) diminish yields (<60%), while H₂O-IPA (1:1) enhances solubility and reaction efficiency (yield: 85%) .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3H-imidazo[4,5-c]pyridin-6-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution: Common reagents include alkyl halides and nucleophiles under PTC conditions.

    Oxidation/Reduction:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-c]pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide has gained attention for its potential as a drug candidate due to its biological activities. It is primarily investigated for:

  • Anticancer Activity : Research indicates that imidazo[4,5-c]pyridine derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown selective activity against human cancer cells, including colon carcinoma and acute lymphoblastic leukemia, with IC50 values in the sub-micromolar range . The presence of the bromine atom enhances these effects by increasing the compound's lipophilicity and reactivity.
  • Antimicrobial Properties : The compound is also studied for its antimicrobial activity. Certain derivatives have demonstrated moderate activity against bacterial strains such as E. coli, indicating potential applications in treating bacterial infections .

Biological Research

In biological research, this compound serves as a valuable tool for studying various biochemical pathways:

  • Mechanism of Action : The compound is believed to interact with specific molecular targets, influencing processes such as cell proliferation and apoptosis. Its mechanism may involve the inhibition of key enzymes or receptors involved in cancer progression and microbial resistance .
  • Development of Novel Therapeutics : The design of new drug candidates often incorporates this compound as a scaffold for synthesizing more complex heterocyclic structures. Its versatility allows researchers to explore modifications that could enhance efficacy and selectivity against specific biological targets .

Case Study 1: Anticancer Activity

A study evaluated various imidazo[4,5-b]pyridine derivatives for their antiproliferative effects on human cancer cell lines. Among the tested compounds, those similar to this compound exhibited significant inhibition of cell growth at concentrations as low as 0.4 µM against colon carcinoma cells (SW620). The findings suggest that bromine substitution plays a critical role in enhancing biological activity compared to unsubstituted analogs .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various imidazo derivatives, including this compound. Results indicated that certain derivatives showed moderate antibacterial activity against E. coli with minimum inhibitory concentrations (MIC) around 32 µM. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Summary Table of Key Findings

Application AreaObserved EffectsReferences
Anticancer ActivityIC50 values < 0.7 µM against colon carcinoma
Antimicrobial ActivityMIC ~ 32 µM against E. coli
Mechanism of ActionInteraction with enzymes affecting cell proliferation

Mechanism of Action

The mechanism of action of N-(4-Bromo-3H-imidazo[4,5-c]pyridin-6-yl)acetamide involves its interaction with specific molecular targetsIt is believed to interact with enzymes and receptors, influencing biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The imidazo-pyridine scaffold is highly versatile, with bioactivity influenced by substituent positions and functional groups. Key comparisons include:

a. 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS: Not provided)
  • Core Structure : Imidazo[4,5-b ]pyridine (nitrogen positions differ from [4,5-c] isomer).
  • Substituents : Bromine at position 6, acetyl group at position 1, and a ketone at position 2.
  • Bioactivity : Exhibits antiviral (e.g., against herpes simplex virus) and anti-inflammatory activity. Acts as a purine analog, enabling interactions with DNA/RNA .
b. N-(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide (CAS: 882400-87-5)
  • Core Structure : Imidazo[4,5-b ]pyridine.
  • Substituents : Methyl group at position 2, acetamide at position 4.
  • Safety Profile : Classified under UN GHS guidelines with unspecified hazards; lacks detailed pharmacological data .
c. Target Compound : N-(4-bromo-1H-imidazo[4,5-c ]pyridin-6-yl)acetamide
  • Key Differences :
    • Bromine at position 4 (vs. position 6 in compound a ).
    • Acetamide at position 6 (vs. acetyl/ketone groups in compound a ).
    • Imidazo[4,5-c ]pyridine core (vs. [4,5-b ] in a and b ), altering nitrogen atom positions and electronic properties .

Pharmacological and Chemical Properties

Property Target Compound 1-Acetyl-6-bromo-imidazo[4,5-b]pyridin-2-one N-(2-methyl-imidazo[4,5-b]pyridin-6-yl)acetamide
Core Structure Imidazo[4,5-c ]pyridine Imidazo[4,5-b ]pyridine Imidazo[4,5-b ]pyridine
Substituents Br (C4), acetamide (C6) Br (C6), acetyl (C1), ketone (C2) Methyl (C2), acetamide (C6)
Reported Bioactivity Not reported Antiviral, anti-inflammatory Not reported
Synthesis Route Not reported Acetyl chloride/K₂CO₃ in DMF Not reported
Safety Data Not reported Not reported GHS-compliant SDS available

Crystallographic and Computational Analysis

  • However, software like SHELXL and WinGX (used in related studies ) could refine its crystal structure.
  • Compound a : Exhibits planar fused rings with a dihedral angle of 2.7° between the acetyl group and core. Intermolecular N–H⋯N hydrogen bonding stabilizes its crystal lattice .

Biological Activity

N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C8_8H7_7BrN4_4O
  • CAS Number : 1199590-78-7

This compound features a brominated imidazo[4,5-c]pyridine core, which is crucial for its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of 4-bromo-1H-imidazo[4,5-c]pyridine with acetic anhydride or acetyl chloride. The efficiency of these methods can vary based on the reaction conditions and the purity of starting materials.

Anticancer Activity

This compound has demonstrated promising anticancer properties. Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • In vitro studies have shown that certain imidazo[4,5-b]pyridine derivatives can inhibit the proliferation of cancer cells such as HCT116 (colorectal carcinoma), NCI-H460 (lung carcinoma), and HL-60 (acute myeloid leukemia) with IC50_{50} values ranging from 0.2 to 3.2 µM .

Table 1: Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundCell LineIC50_{50} (µM)
This compoundHCT116 (Colorectal)0.7
N-(bromo-substituted derivative)NCI-H460 (Lung)1.8
Amidino-substituted derivativeHL-60 (Leukemia)11.9

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial effects. Studies have indicated that compounds with similar structures show moderate activity against bacterial strains such as Escherichia coli .

Table 2: Antimicrobial Activity

CompoundMicroorganismMIC (µM)
This compoundE. coli32

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, it has been suggested that imidazo[4,5-b]pyridine derivatives may interact with tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .

Case Studies

Several case studies highlight the therapeutic potential of imidazo[4,5-b]pyridine derivatives:

  • Study on Anticancer Activity : A series of compounds were tested against multiple cancer cell lines, revealing that bromine substitution significantly enhances antiproliferative activity.
  • Antimicrobial Evaluation : In vitro assays demonstrated that certain derivatives exhibited notable antibacterial properties against common pathogens.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent positions (e.g., bromo vs. acetamide groups) and confirms fused-ring planar geometry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C₈H₇BrN₄O) and detects isotopic patterns for bromine .
  • X-ray Crystallography: Single-crystal diffraction using SHELXL refines bond lengths/angles and confirms tautomeric forms (e.g., 1H vs. 3H imidazole ring protonation) .

What in vitro assays are suitable for evaluating anticancer potential based on structural analogs?

Advanced
Imidazopyridines with bromo and acetamide groups show promise in DNA intercalation or kinase inhibition . Recommended assays:

  • MTT/Proliferation Assays: Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .
  • Flow Cytometry: Assess apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide).
  • Molecular Docking: Use AutoDock Vina to predict binding to Aurora kinases or HIF-1α, leveraging the bromo group’s halogen-bonding potential .

How can X-ray diffraction data be processed using SHELX and visualized to determine crystal structure?

Q. Basic

  • Data Reduction: Use SHELXS for structure solution via direct methods and SHELXL for refinement. Anisotropic displacement parameters are refined for non-H atoms .
  • Visualization: WinGX and ORTEP generate thermal ellipsoid plots and validate hydrogen-bonding networks (e.g., N–H⋯O interactions in the acetamide group) .

What mechanisms of action are hypothesized for imidazopyridine derivatives, and how can they be tested?

Advanced
Hypotheses include:

  • Topoisomerase Inhibition: Measure DNA relaxation via agarose gel electrophoresis.
  • Reactive Oxygen Species (ROS) Generation: Quantify intracellular ROS with DCFH-DA fluorescence .
  • Kinase Binding: Perform surface plasmon resonance (SPR) to measure affinity for Aurora kinases .

How to resolve discrepancies in reported biological activities of similar compounds?

Advanced
Contradictions (e.g., antiviral vs. anticancer activity) may arise from assay conditions or substituent effects. Mitigation strategies:

  • Dose-Response Curves: Compare IC₅₀ values across multiple cell lines.
  • Metabolic Stability: Use hepatic microsome assays to assess if variations stem from differential metabolism .

How does the bromo substituent at position 4 influence bioactivity compared to other derivatives?

Advanced
The bromo group enhances electrophilicity and halogen bonding. SAR studies show:

  • Increased Cytotoxicity: Bromo-substituted analogs exhibit lower IC₅₀ values (e.g., 0.22 μM in MCF-7 vs. 1.93 μM for doxorubicin) .
  • Improved Selectivity: Bromine’s size may reduce off-target effects compared to chloro or methyl groups.

What factors influence compound stability under different storage conditions?

Q. Basic

  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the bromoimidazole core.
  • Moisture: Use desiccants to avoid hydrolysis of the acetamide group. Stability is monitored via HPLC at 0, 3, and 6 months .

What preliminary assessments evaluate the compound’s toxicity profile?

Q. Advanced

  • Ames Test: Screen for mutagenicity in Salmonella strains TA98/TA100.
  • hERG Assay: Use patch-clamp electrophysiology to assess cardiac liability.
  • Acute Toxicity: Administer escalating doses in rodent models (OECD 423) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.